2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4O3S3 and its molecular weight is 418.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Procedures and Medicinal Chemistry Applications
Synthetic Approaches to Benzazoles and Derivatives
Research on benzazoles, including benzothiazoles and their derivatives, showcases a diversity of biological activities that are of interest in medicinal chemistry. Synthetic chemists have developed new procedures to access compounds with functionalities similar to the given chemical compound, highlighting their potential as therapeutic agents. These synthetic approaches are essential for exploring the pharmacological activities of these compounds, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis (M. Rosales-Hernández et al., 2022).
Biological Importance of Benzothiazole Derivatives
The study of benzothiazole derivatives, including those with functionalities akin to the queried compound, reveals their broad spectrum of biological activities. These activities make benzothiazole derivatives significant in medicinal chemistry, offering insights into the potential therapeutic uses of the compound . The review of synthetic methodologies and pharmacological activities underscores the importance of these compounds in developing new pharmacophores (M. Rosales-Hernández et al., 2022).
Organic Optoelectronics and Molecular Engineering
Organic Optoelectronic Applications
Research into benzothiazole-based materials, including those with complex structures like the one mentioned, has implications for organic optoelectronics. The exploration of synthetic pathways and the biradical nature of these materials offer insights into future research directions, potentially including the development of novel materials for optoelectronic applications (Teck Lip Dexter Tam & Jishan Wu, 2015).
Environmental and Toxicological Studies
Environmental Toxicology of Organic Compounds
Understanding the environmental fate and biotoxicity of organic compounds, including acetamide and benzothiazole derivatives, is crucial. Studies on the degradation pathways, by-products, and potential environmental impacts of such compounds contribute to a broader understanding of their safe use and disposal (Mohammad Qutob et al., 2022).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is suggested that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to affect a variety of biochemical pathways, depending on the functional groups attached to the ring .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S3/c1-10-6-7-11-13(8-10)26-16(18-11)20-15(22)9-25-17-19-12-4-2-3-5-14(12)27(23,24)21-17/h2-8H,9H2,1H3,(H,19,21)(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACFQRSXNRRBLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.